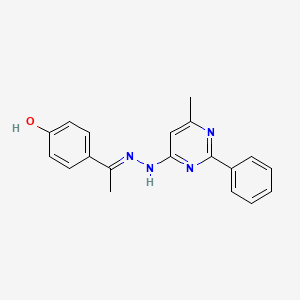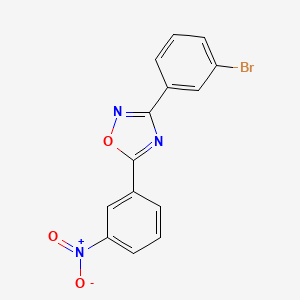
1-(4-hydroxyphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, commonly known as HPEH, is a novel compound that has been studied extensively for its potential applications in various fields of science. HPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). The unique chemical structure of HPEH has led to its investigation in areas such as medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of HPEH is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. HPEH has been shown to inhibit the production of ROS and reduce oxidative stress, which could be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders. HPEH has also been shown to modulate various signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
HPEH has been shown to have several biochemical and physiological effects. In vitro studies have shown that HPEH exhibits potent antioxidant and anti-inflammatory activities, which could be beneficial in the treatment of various diseases. HPEH has also been shown to modulate various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In vivo studies have shown that HPEH exhibits low toxicity and is well-tolerated, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using HPEH in lab experiments is its potent antioxidant and anti-inflammatory activities, which could be beneficial in the study of various diseases. HPEH is also relatively easy to synthesize and purify, making it a readily available compound for research purposes. One limitation of using HPEH in lab experiments is its limited solubility in aqueous solutions, which could limit its applications in certain experiments.
未来方向
There are several future directions for the study of HPEH. One direction could be the investigation of HPEH as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction could be the development of novel derivatives of HPEH with improved pharmacological properties. The use of HPEH as a potential antimicrobial agent could also be further explored. Additionally, the mechanism of action of HPEH could be further elucidated to better understand its potential applications in various fields of science.
合成方法
The synthesis of HPEH involves the condensation of 4-hydroxyacetophenone and 6-methyl-2-phenyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
HPEH has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that HPEH exhibits potent antioxidant and anti-inflammatory activities, which could make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. HPEH has also been investigated for its potential as an antimicrobial agent, with some studies showing promising results against various bacterial and fungal strains.
属性
IUPAC Name |
4-[(E)-C-methyl-N-[(6-methyl-2-phenylpyrimidin-4-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-12-18(21-19(20-13)16-6-4-3-5-7-16)23-22-14(2)15-8-10-17(24)11-9-15/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVVVJUINKNDKP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![1-[5-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6034767.png)
![2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6034774.png)


![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)
![4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)